N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide
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Description
N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide is a useful research compound. Its molecular formula is C10H10BrN5O and its molecular weight is 296.128. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide It is known that 1,2,3-triazoles can act as surrogates for the peptide bond and show chemical as well as biological stability . They can offer various types of binding to the target enzyme .
Mode of Action
The mode of action of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide involves its interaction with its targets. The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding with the target enzyme .
Biochemical Pathways
The specific biochemical pathways affected by N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide The compound’s ability to form various types of binding with the target enzyme suggests that it may influence multiple biochemical pathways .
Pharmacokinetics
The ADME properties of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide It is known that 1,2,4-triazole derivatives can improve pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The specific molecular and cellular effects of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide The compound’s ability to form various types of binding with the target enzyme suggests that it may have significant molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide It is known that the compounds synthesized are thermally stable .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,3-triazoles can interact with a variety of enzymes and proteins . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Cellular Effects
Preliminary studies suggest that related 1,2,3-triazole derivatives can exhibit cytotoxic activity against various cell lines .
Molecular Mechanism
It is known that 1,2,3-triazoles can bind to biomolecules and influence gene expression . For instance, some 1,2,4-triazole derivatives have been found to bind to the colchicine binding site of tubulin .
Temporal Effects in Laboratory Settings
Related 1,2,3-triazole compounds are known to be thermally stable .
Metabolic Pathways
1,2,3-triazoles are known to participate in a variety of biochemical reactions .
Properties
IUPAC Name |
N-[(2-benzyl-5-bromo-1,2,4-triazol-3-yl)amino]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN5O/c11-9-13-10(14-12-7-17)16(15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACOTFZDFFUPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)Br)NNC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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